molecular formula C30H34N2O7 B3949724 1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate

1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate

Cat. No. B3949724
M. Wt: 534.6 g/mol
InChI Key: IQFCCPBADGTJLQ-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of various physiological processes in the brain.

Scientific Research Applications

1. Pharmacological Properties

1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate and its derivatives are recognized for their pharmacological significance. Studies on similar compounds, such as 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, reveal their high affinity and selective binding to σ (sigma) receptors, which are implicated in various central nervous system (CNS) activities. This characteristic underlines their potential as therapeutic agents for CNS-related disorders (Tacke et al., 2003).

2. Application in Synthesis of Complex Molecules

The compound's analogs are utilized in synthesizing complex molecules. For example, the use of 4-methoxybenzyl-4-nitrophenylcarbonate in the N-protection of amidinonaphthol demonstrates the compound's utility in solution phase library synthesis, essential for developing various substituted benzamidines (Bailey et al., 1999).

3. Role in Anti-inflammatory and Analgesic Agents

Derivatives of this compound have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds show significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), which play a crucial role in inflammation and pain (Abu‐Hashem et al., 2020).

4. Enzyme Inhibition Studies

The compound and its derivatives are also useful in studying enzyme inhibition. For instance, research on N-Acetylglucosaminidase inhibitors leverages derivatives of this compound to understand the inhibition mechanisms. Such studies are fundamental in developing treatments for diseases where enzyme regulation plays a pivotal role (Schumacher-Wandersleb et al., 1994).

5. Studies in Oxidative Reactions

Compounds like this compound areimportant in studies involving oxidative reactions. Their derivatives, such as 4-methoxybenzyl alcohol, have been examined for their reactivity and oxidation processes. These studies contribute to our understanding of chemical reaction mechanisms and the development of new synthetic methodologies (Miller et al., 1995).

6. Role in Photocatalytic Oxidation

Derivatives of this compound have been explored in photocatalytic oxidation reactions, particularly in converting alcohols to aldehydes using molecular oxygen on titanium dioxide. This has implications in the field of green chemistry, offering environmentally friendly and efficient methods for chemical transformations (Higashimoto et al., 2009).

7. Investigation in Neuropharmacology

Research has also extended to the neuropharmacological potential of derivatives of this compound. For instance, studies on orexin receptor antagonists, which include structurally related compounds, provide insights into treating compulsive disorders, including eating disorders and possibly drug abuse (Piccoli et al., 2012).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3.C2H2O4/c1-32-26-11-7-22(8-12-26)19-29-28(31)25-15-17-30(18-16-25)20-23-9-13-27(14-10-23)33-21-24-5-3-2-4-6-24;3-1(4)2(5)6/h2-14,25H,15-21H2,1H3,(H,29,31);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFCCPBADGTJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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